molecular formula C10H17N3 B2363732 N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine CAS No. 136469-84-6

N,N-Dimethyl-N'-pyridin-4-ylmethyl-ethane-1,2-diamine

Cat. No.: B2363732
CAS No.: 136469-84-6
M. Wt: 179.267
InChI Key: QQSDZNWIOXPTLT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-pyridin-4-ylmethyl-ethane-1,2-diamine: is a chemical compound with the molecular formula C10H17N3. It is known for its role as a ligand in coordination chemistry, where it forms stable complexes with metal ions. This compound is characterized by its ability to form chelates, making it valuable in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N’-pyridin-4-ylmethyl-ethane-1,2-diamine typically involves the reaction of 4-pyridinemethanol with N,N-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-N’-pyridin-4-ylmethyl-ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N,N-Dimethyl-N’-pyridin-4-ylmethyl-ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism by which N,N-Dimethyl-N’-pyridin-4-ylmethyl-ethane-1,2-diamine exerts its effects is primarily through its ability to chelate metal ions. The nitrogen atoms in the compound’s structure coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic and biochemical processes .

Comparison with Similar Compounds

  • N,N-Bis(2-pyridylmethyl)ethane-1,2-diamine
  • N,N-Dimethyl-N,N-bis(2-pyridylmethyl)ethane-1,2-diamine
  • N1,N2-Dimesitylethane-1,2-diamine

Uniqueness: N,N-Dimethyl-N’-pyridin-4-ylmethyl-ethane-1,2-diamine is unique due to its specific structural configuration, which allows it to form highly stable chelates with metal ions. This property distinguishes it from other similar compounds and makes it particularly valuable in coordination chemistry and industrial applications .

Properties

IUPAC Name

N',N'-dimethyl-N-(pyridin-4-ylmethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-13(2)8-7-12-9-10-3-5-11-6-4-10/h3-6,12H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSDZNWIOXPTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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